molecular formula C10H11ClO2 B1626390 2-Methyl-2-phenoxypropanoyl chloride CAS No. 50389-29-2

2-Methyl-2-phenoxypropanoyl chloride

Cat. No.: B1626390
CAS No.: 50389-29-2
M. Wt: 198.64 g/mol
InChI Key: WWIJGHHDQFJHQW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenoxypropanoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of propanoyl chloride and features a phenoxy group attached to the second carbon of the propanoyl chloride structure. This compound is used in various chemical synthesis processes and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenoxypropanoyl chloride can be synthesized through the chlorination of 2-methyl-2-phenoxypropanoic acid. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenoxypropanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    2-Methyl-2-phenoxypropanoic Acid: Formed through hydrolysis.

    2-Methyl-2-phenoxypropanol: Formed through reduction

Scientific Research Applications

2-Methyl-2-phenoxypropanoyl chloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-phenoxypropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. The phenoxy group enhances its reactivity and provides unique properties compared to other acyl chlorides. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-phenylpropanoyl chloride
  • 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
  • 2-Methyl-2-(4-chlorophenoxy)propanoyl chloride

Uniqueness

2-Methyl-2-phenoxypropanoyl chloride is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties. This makes it a valuable reagent in organic synthesis and research applications, offering advantages over similar compounds with different substituents .

Properties

IUPAC Name

2-methyl-2-phenoxypropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJGHHDQFJHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40518538
Record name 2-Methyl-2-phenoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50389-29-2
Record name 2-Methyl-2-phenoxypropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40518538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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